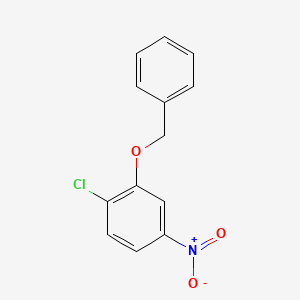

2-(Benzyloxy)-1-chloro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQRYHUPOMREGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512221 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-61-4 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-chloro-4-nitrobenzene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a benzyloxy ether, a chloro substituent, and a nitro group, offers a rich platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for selective reactions, making it a valuable building block in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

CAS Number: 76464-61-4; 50508-54-8[1] Molecular Formula: C₁₃H₁₀ClNO₃[2] Molecular Weight: 263.68 g/mol [2] IUPAC Name: 1-(Benzyloxy)-2-chloro-4-nitrobenzene

The structural arrangement of this compound, with an electron-donating benzyloxy group and electron-withdrawing chloro and nitro groups, imparts a unique reactivity profile to the benzene ring, making it amenable to various substitution and coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 263.68 g/mol | [2] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [2] |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | 115-119 °C | [3] |

| Boiling Point | Predicted: 429.9 °C at 760 mmHg | |

| Flash Point | Predicted: 197.6 °C | [4] |

| Vapor Pressure | Predicted: 2.41E-06 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide. | [5] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of the phenolic proton of 2-chloro-5-nitrophenol with benzyl bromide in the presence of a suitable base.

Reaction Scheme

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 50508-54-8 | 1-(benzyloxy)-2-chloro-4-nitrobenzene [chemindex.com]

- 4. 50508-54-8 | 1-(benzyloxy)-2-chloro-4-nitrobenzene [chemindex.com]

- 5. 50508-54-8 | 1-(benzyloxy)-2-chloro-4-nitrobenzene [chemindex.com]

An In-depth Technical Guide to 2-(Benzyloxy)-1-chloro-4-nitrobenzene: Properties, Synthesis, and Reactivity

Introduction

2-(Benzyloxy)-1-chloro-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique trifunctional structure—featuring a leaving group (chloro), an activating group (nitro), and a versatile protecting group (benzyl)—renders it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore the causality behind its reactivity, detail validated experimental protocols, and lay the groundwork for its strategic application in multi-step synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data serves as the foundation for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 76464-61-4 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [1][2][3][4] |

| Molecular Weight | 263.68 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a crystalline solid, likely white to light yellow, based on similar structures.[5] | |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile.[5] |

Synthesis Methodology: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through a Williamson ether synthesis. This reaction joins an alkoxide (generated from a phenol) with a primary alkyl halide.

Causality and Experimental Rationale

The synthesis hinges on the nucleophilic substitution of a benzyl halide by the phenoxide of 2-chloro-4-nitrophenol.

-

Choice of Precursors: 2-chloro-4-nitrophenol is the ideal starting material as it contains the required chloro and nitro substituents in the correct orientation. Benzyl bromide or benzyl chloride serves as the source of the benzyloxy group.

-

Role of the Base: A moderately weak base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group.[6] This in-situ generation of the more nucleophilic phenoxide is crucial for the reaction to proceed. Stronger bases like sodium hydride could be used but are often unnecessary and require more stringent anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is optimal.[6] These solvents effectively dissolve the ionic phenoxide intermediate while not solvating the nucleophile so strongly as to impede its reactivity.

Detailed Experimental Protocol

-

To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in acetonitrile (approx. 0.2 M), add anhydrous sodium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filtrate with brine. The organic phase should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]

-

Purify the crude material by recrystallization, typically from ethanol or ethyl acetate, to obtain pure this compound as a crystalline solid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by two key features: the activated aromatic ring and the reducible nitro group.

A. Nucleophilic Aromatic Substitution (SNAr)

The benzene ring in this molecule is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the nitro group (–NO₂) positioned para to the chlorine (–Cl) leaving group.[7]

Mechanistic Insight: This reaction proceeds via an addition-elimination mechanism.[8][9]

-

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[8][10]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the para-nitro group. This resonance stabilization is why electron-withdrawing groups in the ortho or para positions are essential for activating the ring towards SNAr.[11][12][13]

-

Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.

General Protocol for SNAr with an Amine:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add the desired amine nucleophile (e.g., piperidine, morpholine) (1.2-2.0 eq).

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate. Purify the product via column chromatography or recrystallization.

B. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation. This reduction is typically high-yielding and clean.

Causality and Reagent Choice: Several methods are effective for reducing aromatic nitro groups.[14][15]

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very clean method. The primary byproduct is water.

-

Metal/Acid Reduction: A classic and robust method involves using a metal like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[16] This method is tolerant of many functional groups but requires an aqueous workup to remove metal salts.

General Protocol for Nitro Reduction with SnCl₂:

-

Suspend this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture gently (e.g., 50-70 °C) and stir. The reaction is often exothermic.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic.

-

Extract the resulting aniline product with ethyl acetate.

-

Dry the combined organic extracts, filter, and concentrate to yield the crude amine, which can be further purified if necessary.

Reactivity Pathways Diagram

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a versatile building block. The differential reactivity of its functional groups allows for a controlled, stepwise elaboration of the molecule. For instance, a synthetic chemist can first perform an SNAr reaction to introduce a key fragment, then reduce the nitro group to an amine, and finally use that amine as a handle for further functionalization (e.g., acylation, sulfonylation). A structurally related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is noted as an important intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, highlighting the utility of this molecular scaffold in medicinal chemistry.[6]

Safety and Handling

-

Toxicity: The compound is likely toxic if swallowed, inhaled, or absorbed through the skin.[17][18] It may cause cyanosis.[17]

-

Carcinogenicity/Mutagenicity: Classified as a suspected carcinogen and mutagen.[18]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong bases and reducing agents.[18]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability.

- Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry (RSC Publishing).

- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.

- The mechanism for the reduction of nitrobenzene to aniline.

- Reduction of Nitrobenzene in Neutral medium | Pheny Hydroxyl Amine|Nitrosobenzene | #Class 12 |. (2023). YouTube.

- 2-Chloro-1-(3-fluoro-benzyloxy)

- 2-(Benzyloxy)-4-chloro-1-nitrobenzene.

- This compound synthesis. ChemicalBook.

- SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene. (2024). MilliporeSigma.

- MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB). oxfordlabchem.com.

- SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene. (2025). Fisher Scientific.

- 1-(Benzyloxy)-2-chloro-4-nitrobenzene; 4-Benzyloxy-3-chloronitrobenzene. Vibrant Pharma Inc..

- 1-(BENZYLOXY)-2-CHLORO-4-NITROBENZENE | CAS 50508-54-8.

- Nucleophilic arom

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- 4-Nitrochlorobenzene. Wikipedia.

- 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.

- Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene. (2020). YouTube.

- Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene. (2021). Chegg.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 84437-61-6 Cas No. | 2-(Benzyloxy)-4-chloro-1-nitrobenzene | Matrix Scientific [matrixscientific.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]

- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. oxfordlabchem.com [oxfordlabchem.com]

- 18. fishersci.com [fishersci.com]

2-(Benzyloxy)-1-chloro-4-nitrobenzene solubility data

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)-1-chloro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 76464-61-4). While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the compound's key physicochemical properties, discusses theoretical solubility considerations based on its molecular structure, and provides detailed, field-proven experimental protocols for accurately determining its solubility in various solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and synthetic chemistry applications.

Introduction and Physicochemical Profile

This compound is a nitroaromatic compound often utilized as a building block or intermediate in organic synthesis.[1][2] Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating it for downstream applications. A compound's solubility dictates its bioavailability and is a critical parameter in the early stages of drug discovery and development.[3]

The molecular structure, featuring a polar nitro group, a moderately polar chloro-substituent, and non-polar benzene and benzyl rings, suggests a nuanced solubility profile. It is expected to be poorly soluble in aqueous media and more soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76464-61-4 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [1] |

| Molecular Weight | 263.7 g/mol | [1] |

| Purity | ≥ 97% (Typical) | [1] |

| Storage | Room temperature | [1] |

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The structure of this compound contains both polar and non-polar moieties.

-

Polar Characteristics : The nitro group (-NO₂) is strongly electron-withdrawing and capable of dipole-dipole interactions. The chloro group (-Cl) also contributes to the molecule's polarity.

-

Non-Polar Characteristics : The two aromatic rings (the benzene core and the benzyl group) are hydrophobic and will interact favorably with non-polar solvents through van der Waals forces.

Based on this structure, the compound is predicted to have low solubility in highly polar protic solvents like water and higher solubility in solvents of intermediate polarity and non-polar solvents such as ethers, ketones, and halogenated hydrocarbons. For the related compound 1-Chloro-4-nitrobenzene, it is reported to be soluble in boiling ethanol, ether, toluene, and acetone, but insoluble in water.[4][5] This serves as a reasonable starting point for solvent selection when studying this compound.

Experimental Protocols for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[6] The shake-flask method, developed by Higuchi and Connors, is the gold-standard and most reliable technique for determining this value, particularly for poorly soluble compounds.[6] The following protocols detail how to execute this method.

Core Principle: The Shake-Flask Method

The methodology involves agitating an excess amount of the solid compound in a known volume of solvent for a prolonged period until equilibrium is achieved.[7] At equilibrium, the concentration of the dissolved compound in the supernatant is constant. This concentration is then measured using a suitable analytical technique. The presence of undissolved solid throughout the experiment is crucial to ensure the solution is saturated.[7]

Workflow for Solubility Determination

The overall process for experimentally determining solubility is outlined in the diagram below.

Caption: Experimental workflow for determining thermodynamic solubility.

Protocol 3.1: Gravimetric Analysis

This is the most direct method but requires a larger amount of solute and is best suited for solvents with low volatility.

-

Preparation : Add an excess amount (e.g., 20-30 mg) of this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent.

-

Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours. Visually confirm that excess solid remains.

-

Sampling : Allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant and transfer it to a pre-weighed dish.

-

Evaporation : Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Quantification : Once the solvent is fully evaporated, weigh the dish containing the solid residue. Repeat drying and weighing cycles until a constant mass is achieved.

-

Calculation :

-

Mass of dissolved solid = (Final mass of dish + residue) - (Initial mass of empty dish).

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L).

-

Protocol 3.2: UV-Vis Spectrophotometric Analysis

This indirect method is highly sensitive and requires less material but necessitates that the compound has a chromophore that absorbs UV-Vis radiation, which this compound does due to its aromatic systems.[8] A calibration curve must first be generated.

Part A: Generating the Calibration Curve

-

Stock Solution : Prepare a stock solution of a precisely known concentration (e.g., 1 mg/mL) of the compound in the chosen solvent.

-

Standard Solutions : Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution. The concentration range should bracket the expected solubility.

-

Absorbance Measurement : Determine the wavelength of maximum absorbance (λmax) for the compound in the solvent by scanning the UV-Vis spectrum. Measure the absorbance of each standard solution at this λmax.

-

Plotting : Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, adhering to the Beer-Lambert law.[8] The equation of this line (y = mx + c) is your calibration curve.

Part B: Measuring the Saturated Solution

-

Equilibration : Prepare and equilibrate the saturated solution as described in Protocol 3.1, steps 1 and 2.

-

Sampling & Filtration : Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid artificially high readings.

-

Dilution & Measurement : Dilute the clear filtrate with a known factor so that its absorbance falls within the linear range of your calibration curve. Measure the absorbance of this diluted sample at λmax.

-

Calculation :

-

Use the calibration curve equation to calculate the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor. This value is the solubility.[8]

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following practices are essential:

-

Purity of Materials : Use a solute with the highest possible purity and analytical-grade solvents.[7] Impurities can significantly alter solubility measurements.

-

Temperature Control : Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.[7]

-

Equilibrium Confirmation : To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau and be consistent across the later time points.

-

Reproducibility : All experiments should be performed in triplicate to ensure the results are reproducible and to allow for statistical analysis.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, this guide provides the necessary theoretical framework and robust experimental protocols for its determination. By employing the gold-standard shake-flask method coupled with either gravimetric or spectrophotometric analysis, researchers can generate the high-quality, reliable data required for advancing their work in synthetic chemistry, process development, and pharmaceutical sciences. Adherence to the principles of scientific integrity outlined herein will ensure the data is both accurate and trustworthy.

References

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ChemicalBook. This compound synthesis.

- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.

- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Benchchem. A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents.

- ChemScene. 76464-61-4 | this compound.

- Labsolu. This compound.

- Vibrant Pharma Inc. 2-chloro-4-nitrobenzene; 4-Benzyloxy-3-chloronitrobenzene.

- Fisher Scientific. 1-Chloro-4-nitrobenzene, 98+%.

- Solubility of Things. 4-Nitrochlorobenzene.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 1-Chloro-4-nitrobenzene, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 2-(Benzyloxy)-1-chloro-4-nitrobenzene: A Predictive Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. 2-(Benzyloxy)-1-chloro-4-nitrobenzene, a substituted aromatic ether, presents a unique combination of functional groups whose electronic interactions govern its chemical behavior and, by extension, its utility in synthetic pathways. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

While direct experimental spectra for this specific molecule are not widely published, a profound understanding of its structure can be achieved through a predictive approach grounded in the fundamental principles of spectroscopy and analysis of structurally analogous compounds. This whitepaper is designed not merely to present data but to illuminate the causality behind the predicted spectral features, offering a framework for the rational interpretation of spectroscopic results for complex substituted aromatic systems.

The molecular structure, with atom numbering for NMR assignment purposes, is presented below.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of neighboring substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to two distinct spin systems: the protons of the 1,2,4-trisubstituted nitroaromatic ring and the protons of the benzyloxy group.

Rationale for Predictions:

-

Aromatic Protons (H3, H5, H6): The chemical shifts are influenced by three key substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deshielding protons ortho and para to it.[1] The chloro group (-Cl) is also electron-withdrawing via induction but a weak resonance donor. The benzyloxy group (-OCH₂Ph) is electron-donating through resonance, which shields ortho and para positions.[2]

-

H3: This proton is ortho to the powerfully withdrawing nitro group, leading to significant deshielding. Its signal is predicted to be the most downfield of the aromatic protons on this ring. It will appear as a doublet, coupled to H5.

-

H5: Positioned meta to the nitro group and ortho to the chloro group, H5 will be less deshielded than H3. It will appear as a doublet of doublets, coupled to both H3 and H6.

-

H6: This proton is ortho to the electron-donating benzyloxy group, which would typically cause shielding. However, it is also ortho to the inductive chloro group. The net effect is a predicted chemical shift slightly downfield from a typical aromatic proton. It will appear as a doublet, coupled to H5.

-

-

Benzylic Protons (H7): These two protons are adjacent to an oxygen atom, which deshields them. They are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Data from benzyl phenyl ether supports a chemical shift around 5.1 ppm.[3]

-

Benzyl Ring Protons (H2', H3', H4'): The five protons on the terminal phenyl ring are predicted to appear as a multiplet in the typical aromatic region (7.3-7.5 ppm), consistent with data from benzyl phenyl ether.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~8.25 | d | J(H3,H5) ≈ 2.5 |

| H5 | ~8.05 | dd | J(H5,H6) ≈ 9.0, J(H5,H3) ≈ 2.5 |

| H6 | ~7.20 | d | J(H6,H5) ≈ 9.0 |

| H7 (CH₂) | ~5.20 | s | - |

| H2', H3', H4' | ~7.30 - 7.50 | m | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, as symmetry in the benzyl ring results in three pairs of equivalent carbons (C2'/C6', C3'/C5').

Rationale for Predictions:

-

Nitroaromatic Ring Carbons (C1-C6):

-

C1 (C-Cl): The direct attachment to chlorine and proximity to the benzyloxy group will place this carbon's signal downfield.

-

C2 (C-O): This carbon, bonded to the electronegative oxygen, will be significantly deshielded.

-

C4 (C-NO₂): The ipso-carbon attached to the nitro group is strongly deshielded.

-

The remaining carbons (C3, C5, C6) will have their chemical shifts determined by the combined effects of the substituents. Predictions are based on additive models and data from analogous compounds like 2-chloro-4-nitroanisole.[4][5]

-

-

Benzylic Carbon (C7): The -CH₂- carbon is attached to an oxygen, shifting it downfield into the ~70 ppm region.[6]

-

Benzyl Ring Carbons (C1'-C6'): The ipso-carbon (C1') will be the most downfield of this ring system. The other carbons will resonate in the typical aromatic region of 127-129 ppm.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~125 |

| C2 | ~158 |

| C3 | ~118 |

| C4 | ~145 |

| C5 | ~124 |

| C6 | ~115 |

| C7 (CH₂) | ~72 |

| C1' | ~136 |

| C2'/C6' | ~128.5 |

| C3'/C5' | ~128.9 |

| C4' | ~128.0 |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum provides a characteristic "fingerprint" based on the types of bonds present.

Rationale for Predictions: The IR spectrum of this compound is expected to be dominated by absorptions from the nitro, ether, and aromatic functionalities.

-

N-O Stretching (Nitro Group): Aromatic nitro compounds display two very strong and characteristic bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[7] These are typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[8]

-

C-O Stretching (Ether): The C-O-C linkage of the ether will give rise to a strong absorption. Aromatic ethers typically show a strong C-O stretch in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[9]

-

Aromatic C=C and C-H Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected due to C=C stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.[10]

-

C-Cl Stretching: The C-Cl stretch typically appears in the fingerprint region, between 850-550 cm⁻¹, and can be difficult to assign definitively.[8]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~3100 - 3030 | Medium | C-H stretch | Aromatic |

| ~1530 | Strong | Asymmetric N-O stretch | Aromatic Nitro |

| ~1350 | Strong | Symmetric N-O stretch | Aromatic Nitro |

| ~1600, ~1480 | Medium | C=C stretch (in-ring) | Aromatic |

| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |

| ~1040 | Strong | Symmetric C-O-C stretch | Aryl-Alkyl Ether |

| ~830 | Strong | C-H out-of-plane bend | 1,2,4-Trisubstituted |

| ~740, ~690 | Strong | C-H out-of-plane bend | Monosubstituted |

| ~780 | Medium | C-Cl stretch | Aryl Halide |

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (M.W. 263.68 g/mol ), Electron Ionization (EI) is expected to produce a series of characteristic fragments.

Rationale for Predictions: The molecular ion peak (M⁺) is expected to be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[11] The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.

-

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91.[12] This is often the base peak in the spectrum. The corresponding radical cation of 2-chloro-4-nitrophenol would be formed.

-

Loss of Nitro Group: Aromatic nitro compounds commonly lose the nitro group as ·NO₂ (46 Da) or ·NO (30 Da).[13] This would lead to fragments at m/z 217 (M-46) and m/z 233 (M-30).

-

Other Fragmentations: Loss of the entire benzyloxy group (·OCH₂Ph, 107 Da) could lead to a fragment at m/z 156. Subsequent fragmentation of the primary ions will lead to a complex spectrum.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 263/265 | [M]⁺ (Molecular Ion) | - |

| 91 | [C₇H₇]⁺ (Tropylium/Benzyl cation) | α-cleavage at ether linkage (Base Peak) |

| 217/219 | [M - NO₂]⁺ | Loss of nitro radical |

| 172 | [M - C₇H₇]⁺ (2-chloro-4-nitrophenoxide ion) | Cleavage of benzyl group |

| 156/158 | [M - OCH₂Ph]⁺ | Loss of benzyloxy radical |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Fragmentation of benzyl group |

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Caption: General workflow for acquiring an EI mass spectrum using GC-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By leveraging foundational spectroscopic principles and data from analogous structures, we have constructed a reliable spectral blueprint for this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the identity and purity of this compound in a laboratory setting. The included protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. This predictive approach not only serves as a practical reference for this specific molecule but also reinforces the analytical reasoning required for the structural elucidation of novel, complex organic compounds.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Yi, G., et al. (2012). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 26(7), 849-858. [Link]

-

Hans-Olov Kalinowski, Stefan Berger, Siegmar Braun. (1988). Carbon-13 NMR Spectroscopy. Wiley. [Link]

-

Smith, B. C. (2015). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Zeller, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Substituent Effects on ¹H Chemical Shifts. University of Wisconsin. [Link]

-

NIST Chemistry WebBook. (n.d.). 1-Chloro-4-nitrobenzene. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy Table. [Link]

-

PubChem. (n.d.). Benzyl phenyl ether. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Kosmidis, C., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 101(12), 2264-2270. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. [Link]

-

LibreTexts Chemistry. (2022). Factors That Influence NMR Chemical Shift. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry. [Link]

-

LibreTexts Chemistry. (2023). Identifying Characteristic Functional Groups. [Link]

Sources

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. BENZYL PHENYL ETHER(946-80-5) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-nitoranisole(4920-79-0) 13C NMR [m.chemicalbook.com]

- 6. BENZYL PHENYL ETHER(946-80-5) 13C NMR spectrum [chemicalbook.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2-Chloro-4-nitroaniline(121-87-9) 13C NMR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. rsc.org [rsc.org]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-(Benzyloxy)-1-chloro-4-nitrobenzene as a Cornerstone Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-chloro-4-nitrobenzene, a pivotal chemical intermediate in modern synthetic organic chemistry, with a particular focus on its application in the pharmaceutical industry. This document delves into the synthesis, reaction mechanisms, and practical applications of this compound, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS No. 84437-61-6) is a substituted nitroaromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of targeted cancer therapies. Its unique trifunctional nature—a nitro group, a chlorine atom, and a benzyloxy ether—provides a rich platform for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chlorine atom serves as a versatile leaving group. The benzyloxy group, on the other hand, acts as a stable protecting group for the phenolic oxygen, which can be selectively removed in later synthetic steps. This strategic arrangement of functional groups makes this compound an invaluable precursor for the synthesis of highly functionalized aniline derivatives, which are key components of numerous pharmacologically active compounds.

This guide will explore the synthesis of this compound, its subsequent conversion into key downstream intermediates, and its ultimate role in the synthesis of blockbuster anticancer drugs.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-chloro-4-nitrophenol attacks benzyl bromide to form the desired ether linkage.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the acidic phenolic hydroxyl group of 2-chloro-4-nitrophenol by a suitable base, typically a carbonate or hydroxide, to form a resonance-stabilized phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the ether product. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation.[1]

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar nitroaromatic compounds.[1]

Materials:

-

2-Chloro-4-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (1.74 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.3 mL, 11 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Role as a Key Intermediate in Drug Synthesis

The primary utility of this compound lies in its role as a precursor to 3-chloro-4-(benzyloxy)aniline. This aniline derivative is a crucial building block in the synthesis of several tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies. The synthesis of this key aniline intermediate involves the selective reduction of the nitro group of this compound.

Synthesis of 3-Chloro-4-(benzyloxy)aniline

The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common.

dot

Caption: Reduction of the nitro group to form the key aniline intermediate.

Application in the Synthesis of Lapatinib and Neratinib

3-Chloro-4-(benzyloxy)aniline is a pivotal intermediate in the synthesis of the dual tyrosine kinase inhibitors Lapatinib and Neratinib, which are used in the treatment of HER2-positive breast cancer.[2][3][4]

dot

Caption: Role of 3-chloro-4-(benzyloxy)aniline in the synthesis of Lapatinib and Neratinib.

In these syntheses, the aniline nitrogen of 3-chloro-4-(benzyloxy)aniline acts as a nucleophile, displacing a leaving group on a substituted quinazoline ring system. Subsequent synthetic modifications lead to the final drug molecules.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 84437-61-6[5] |

| Molecular Formula | C₁₃H₁₀ClNO₃[5] |

| Molecular Weight | 263.68 g/mol [5] |

| Appearance | Solid |

| Melting Point | Not widely reported |

Note: While specific, publicly available, and citable spectroscopic data (NMR, IR, MS) for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of both the benzyloxy and the substituted nitrobenzene rings, as well as a characteristic singlet for the benzylic methylene protons.

-

¹³C NMR: The spectrum would display distinct signals for all 13 carbon atoms in the molecule.

-

IR Spectroscopy: Key absorption bands would be expected for the C-O-C ether linkage, the C-Cl bond, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group and other fragments.

Safety and Handling

This compound is classified as an irritant.[5] As with all nitroaromatic and chlorinated compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Handling and Storage:

-

Avoid contact with skin and eyes.[6]

-

Do not breathe dust or vapor.[6]

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed.[6]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis via the Williamson ether synthesis is a robust and scalable process. The true value of this compound lies in its efficient conversion to 3-chloro-4-(benzyloxy)aniline, a key building block for the synthesis of life-saving anticancer drugs such as Lapatinib and Neratinib. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, underscoring its pivotal role in modern drug development.

References

- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P

- US4421694A - Process for the preparation of nitroanilines - Google P

- CN104119150A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google P

- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom

-

in the chemical literature: Williamson ether synthesis - YouTube. (URL: [Link])

-

14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

- Experiment 06 Williamson Ether Synthesis. (URL not available)

- The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols - Benchchem. (URL not available)

- Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene - Benchchem. (URL not available)

- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy)

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (URL: [Link])

-

Benzene, 1-chloro-4-nitro- - the NIST WebBook. (URL: [Link])

-

3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (URL: [Link])

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

- Chemical shifts. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

m-CHLORONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate | Request PDF - ResearchGate. (URL: [Link])

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (URL not available)

- A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)

-

Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

4-Nitrochlorobenzene - Wikipedia. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-(Benzyloxy)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of 2-(Benzyloxy)-1-chloro-4-nitrobenzene, a key intermediate in various synthetic pathways. The document is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its safe handling, application, and disposal. The information herein is synthesized from established safety data for structurally related compounds and general principles of chemical reactivity, providing a robust framework for laboratory practice.

Compound Profile and Significance

This compound is a substituted aromatic compound featuring a chloronitrobenzene core with a benzyloxy group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. The benzyloxy group, on the other hand, can be readily cleaved to reveal a phenol, providing a handle for further functionalization.

Hazard Identification and Risk Assessment

Based on data for 1-chloro-4-nitrobenzene, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact.

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. [1][2]

-

H373: May cause damage to organs through prolonged or repeated exposure. [1][2][3]

-

H411: Toxic to aquatic life with long lasting effects. [1][2]

Potential Health Effects:

-

Acute Toxicity: May be harmful if swallowed, with toxic effects if it comes into contact with skin.[3] Inhalation of dusts may also be toxic.[3]

-

Carcinogenicity: This chemical is suspected of causing cancer.[3] The related compound 1-chloro-4-nitrobenzene is listed as a chemical known to the State of California to cause cancer.[1]

-

Mutagenicity: Suspected of causing genetic defects.[3]

-

Organ Toxicity: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3]

-

Other Hazards: May form combustible dust concentrations in air.[3]

The logical workflow for handling this compound should, therefore, be grounded in a thorough risk assessment that considers the quantity of material being used, the nature of the experimental procedure, and the potential for exposure.

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety is paramount when working with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing and transfers of the solid compound, as well as any reactions, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ventilation: Ensure appropriate exhaust ventilation is in place where dust may be formed.[4]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption, which is a significant route of exposure.[4] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[4] |

| Lab Coat | A flame-resistant lab coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded or if irritation is experienced.[3] |

Storage and Handling Protocols

Strict protocols must be followed to ensure the safe storage and handling of this compound.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and reducing agents.[3][4] Keep the container tightly closed.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[3] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

Experimental Workflow: A Step-by-Step Approach

The following represents a generalized workflow for a nucleophilic aromatic substitution reaction using this compound. This is a hypothetical procedure for illustrative purposes and should be adapted based on the specific requirements of the intended synthesis.

Sources

The Strategic Role of 2-(Benzyloxy)-1-chloro-4-nitrobenzene in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available building blocks, 2-(Benzyloxy)-1-chloro-4-nitrobenzene has emerged as a particularly valuable scaffold, primarily due to its inherent reactivity and structural motifs that are conducive to the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapies. We will delve into the key chemical transformations that underpin its versatility and provide field-proven insights into its practical application in drug discovery workflows.

Core Attributes and Synthetic Potential

This compound, with the chemical formula C₁₃H₁₀ClNO₃, possesses a unique combination of functional groups that render it a highly versatile intermediate. The benzyloxy group offers a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions. The chloro and nitro substituents on the aromatic ring are the primary drivers of its reactivity, enabling a range of chemical modifications crucial for the construction of diverse molecular architectures.

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, making the chloro group a good leaving group.[1][2] This reactivity is fundamental to the introduction of various amine-containing fragments, a common feature in many kinase inhibitors. Furthermore, the nitro group itself can be readily reduced to an aniline, providing a key functional handle for further elaboration, such as amide bond formation or the construction of heterocyclic ring systems.[3][4]

Synthesis of this compound: A Reliable and High-Yielding Protocol

The efficient synthesis of this compound is a critical first step in its application. A well-established and high-yielding protocol involves the Williamson ether synthesis, starting from the readily available 2-chloro-5-nitrophenol and benzyl bromide.

Experimental Protocol: Synthesis of this compound[5][6]

Materials:

-

2-Chloro-5-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 2-chloro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture at reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and wash with acetone.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-benzyloxy-1-chloro-4-nitrobenzene.

Expected Yield: This protocol has been reported to provide a yield of up to 99%.[5][6]

Characterization Data:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.68 g/mol |

| CAS Number | 76464-61-4 |

| Appearance | Cream solid |

Application in the Synthesis of Kinase Inhibitors: A Gateway to Anilinoquinazolines

A primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of 4-anilinoquinazoline-based kinase inhibitors. This class of compounds includes several clinically approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which target epidermal growth factor receptor (EGFR) and other related kinases implicated in cancer.[7][8][9] The general synthetic strategy involves the reduction of the nitro group of a this compound derivative to the corresponding aniline, followed by a nucleophilic aromatic substitution reaction with a 4-chloroquinazoline core.

While direct examples of this compound in the synthesis of these specific approved drugs are not prominently featured in publicly available literature (which often describes analogs), its fluorinated counterpart, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is a well-documented intermediate in the synthesis of the dual tyrosine kinase inhibitor Lapatinib.[4][10] The synthetic principles and reaction pathways are directly translatable.

Key Transformations and Methodologies

1. Reduction of the Nitro Group:

The conversion of the nitro group to an amine is a pivotal step. Several methods can be employed, with the choice depending on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel.[5]

-

Metal-Mediated Reduction: Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or tin(II) chloride in hydrochloric acid are commonly used and offer good chemoselectivity.[4]

dot

Caption: Nucleophilic aromatic substitution to form the anilinoquinazoline core.

Case Study: Synthesis of a Lapatinib Analog Intermediate

The synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate for Lapatinib, provides a practical example of the reaction sequence. [4]Although this example uses a fluorinated analog of the title compound, the chemistry is directly applicable.

Synthetic Workflow for a Lapatinib Analog Intermediate

-

Etherification: 2-Chloro-4-nitrophenol is reacted with 3-fluorobenzyl chloride in the presence of potassium carbonate in DMF to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene. [4]2. Nitro Reduction: The nitro compound is then reduced using iron powder and ammonium chloride in an ethanol/water mixture to give 3-chloro-4-(3-fluorobenzyloxy)aniline with a reported yield of 96%. [4] This aniline is then ready for coupling with the quinazoline core to proceed towards the final drug molecule.

Beyond Kinase Inhibitors: Exploring Further Applications

The versatility of this compound and its derivatives extends beyond the realm of kinase inhibitors. The reactive handles on the molecule allow for its incorporation into a variety of other heterocyclic systems with potential therapeutic applications. For instance, the corresponding aniline can be a precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. [11]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, coupled with the ease of its synthesis, makes it an invaluable building block for the construction of complex and potent therapeutic agents. The demonstrated utility of its analogs in the synthesis of clinically approved drugs like Lapatinib underscores its potential as a key starting material for the next generation of targeted therapies. As the demand for novel and effective treatments for diseases such as cancer continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

-

Tradeindia. Lapatinib Intermediates 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubChem. Inhibitors of tyrosine kinases - Patent US-7169791-B2. [Link]

-

Stanford University. Patents - Gray Lab. [Link]

-

Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

-

PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

-

ResearchGate. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. [Link]

-

Thieme. A New Synthesis of Gefitinib. [Link]

-

PubMed. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

-

PubMed Central. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]

-

PubMed Central. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]

-

Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Frontiers. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]

-

PubMed Central. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Vietnam Academy of Science and Technology. PREPARATION OF ERLOTINIB HYDROCHLORIDE. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed Central. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

PubMed. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. [Link]

-

Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

-

Journal of China Pharmaceutical University. Synthesis of the related substances of gefitinib. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. [Link]

- Google Patents. P-nitrochlorobenzene patented technology retrieval search results.

-

MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

-

ResearchGate. (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 4. KR20190075145A - Nitrobenzyl Derivatives of Anti-Cancer Agents - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SG11201707375UA - Nitrobenzyl derivatives of anti-cancer agents - Google Patents [patents.google.com]

- 11. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-1-chloro-4-nitrobenzene

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, provides a reliable and versatile method for the formation of ethers.[1] This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[1] The synthesis of aryl ethers, such as the target molecule 2-(Benzyloxy)-1-chloro-4-nitrobenzene, represents a significant application of this methodology, yielding key intermediates for the development of pharmaceuticals and other advanced materials.[2]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-chloro-4-nitrophenol and benzyl bromide. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical logic underpinning the experimental design. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol for their specific needs.

Reaction Scheme

The synthesis proceeds via the deprotonation of 2-chloro-4-nitrophenol by a weak base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The reaction is facilitated by a polar aprotic solvent.

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Proper handling and awareness of the hazards associated with each reagent are paramount for a safe and successful experiment. The following table summarizes the key properties and safety information for all materials used in this protocol.

| Reagent | Formula | MW ( g/mol ) | m.p. (°C) | b.p. (°C) | Hazards |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.56 | 108-112 | - | Irritant, Harmful |

| Benzyl bromide | C₇H₇Br | 171.04 | -3 | 198-199 | Lachrymator, Corrosive |

| Potassium carbonate | K₂CO₃ | 138.21 | 891 | - | Irritant |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin, Irritant |

| Ethyl acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Hygroscopic |

Experimental Protocol

This protocol is adapted from established procedures for analogous Williamson ether syntheses.[3]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 57.6 mmol).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until the phenol has completely dissolved.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

-

-

Add anhydrous potassium carbonate (11.9 g, 86.4 mmol, 1.5 equivalents) to the solution.

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol (pKa ≈ 7) to form the nucleophilic phenoxide. Using a slight excess ensures complete deprotonation.

-

-

Carefully add benzyl bromide (7.4 mL, 62.8 mmol, 1.09 equivalents) dropwise to the stirring mixture at room temperature.

-

Rationale: A small excess of the alkylating agent helps to drive the reaction to completion. Benzyl bromide is a highly reactive electrophile, ideal for this SN2 reaction.

-

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to 80-90 °C using a heating mantle and an appropriate temperature controller.

-

Maintain this temperature and continue stirring for 4-6 hours.

-

Rationale: The elevated temperature increases the reaction rate. The specified range is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

-

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent.

-

Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

-

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water.

-

Stir the aqueous mixture for 15-20 minutes. The product should precipitate as a solid.

-

Rationale: The product is insoluble in water, while the DMF, potassium salts, and any remaining benzyl alcohol are soluble, allowing for initial purification by precipitation.

-

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (3 x 100 mL) to remove any residual DMF and inorganic salts.

-

Air-dry the crude product on the filter paper.

Step 4: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane.[4]

-

Dissolve the crude solid in a minimum amount of the hot solvent (e.g., ethanol).

-

Slowly add the anti-solvent (e.g., water) until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

-

-

For higher purity, the product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to light yellow powder or crystal[5] |

| Melting Point | 99 - 103 °C[5] |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) |

| Aromatic H's (nitro-substituted ring) | 8.1-8.3 (m, 2H), 7.1-7.2 (d, 1H) |